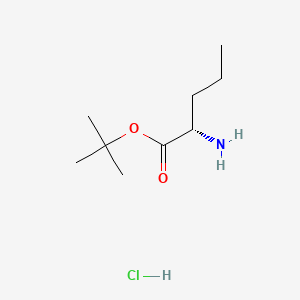

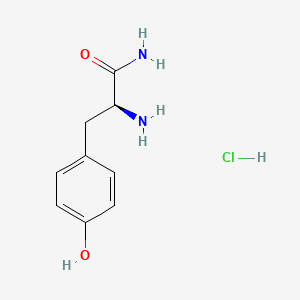

H-D-Ser(tBu)-OtBu HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

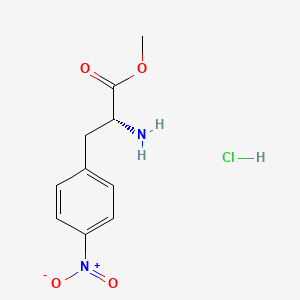

H-D-Ser(tBu)-OtBu HCl, also known as this compound, is a useful research compound. Its molecular formula is C11H24ClNO3 and its molecular weight is 217,13*36,45 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cardioprotective Properties

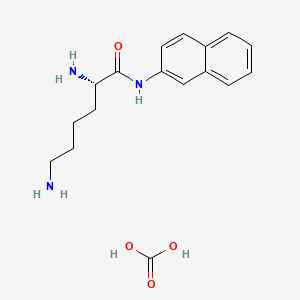

H-D-Ser(tBu)-OtBu HCl, as part of the tetrapeptide derivative Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu (PEP1261), has shown promising cardioprotective properties. In a study, PEP1261 demonstrated effectiveness in reducing serum marker enzyme levels and restoring electrocardiographic changes towards normalcy in isoproterenol-induced myocardial necrosis in rats. It inhibited the action of free radicals by increasing antioxidant levels and showed potential as a cardioprotective agent with membrane-stabilizing action (Manikandan et al., 2002).

Analytical Applications in Food Safety

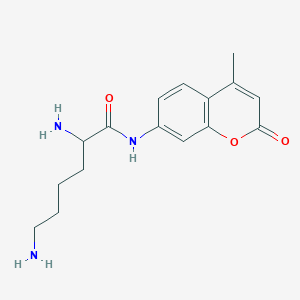

The compound has been used in the context of food safety, particularly in the study of organotin compounds migration from food packaging. Surface-enhanced Raman scattering (SERS) was used for rapid analysis of organotin compounds, including dibutyltin maleate and tributyltin chloride, after migration tests from polyvinyl chloride, a model food packaging material. The study demonstrated the potential of SERS for direct-in-liquid analysis of food simulant after standardized migration tests, showing promising results for the detection and quantification of migrated organotin compounds (Mandrile et al., 2020).

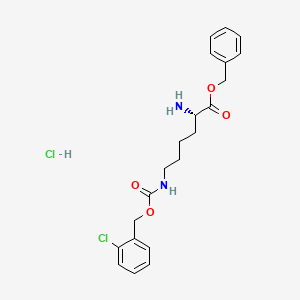

Synthesis of Human-Secretin

The compound has been utilized in the synthesis of peptides, notably in the total synthesis of Human-secretin, a heptacosapeptide amide. The study involved designing and assembling fragments, including a segment with H-D-Ser(tBu)-OtBu, using the Wünsch/Weygand-method with dicyclohexylcarbodiimide. The synthesized Human-secretin displayed full biological activity compared to Porcine-secretin (Wünsch et al., 1993).

Pharmaceutical Research

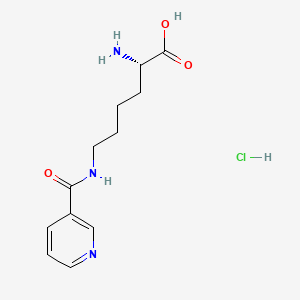

In pharmaceutical research, the compound has been part of studies involving hormone analogues. For instance, D-Ser(TBU)6-EA10-LRh, a luteinizing hormone-releasing hormone analogue, was used in studies to investigate its effects on the luteal phase in women. The compound demonstrated the ability to induce luteolysis and its luteolytic effect could be prevented by treatment with human chorionic gonadotropin (Bergquist et al., 1980).

Neuropharmacology

This compound, as part of the peptide BUBU [H-Tyr-D.Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)-OH], was studied for its resistance to degradation and bioavailability. The peptide, a selective and potent agonist of the δ opioid receptor, demonstrated resistance to degradation by rat serum and brain membrane in vitro and showed a significant percentage presence in the brain after intravenous injection in mice. The study supported the potential of BUBU and similar peptides for characterizing pharmacological responses induced by selective stimulation of δ and μ receptors after systemic administration (Delay-Goyet et al., 1991).

特性

IUPAC Name |

tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZQVGVBTYCBD-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718555 |

Source

|

| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179559-35-4 |

Source

|

| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。